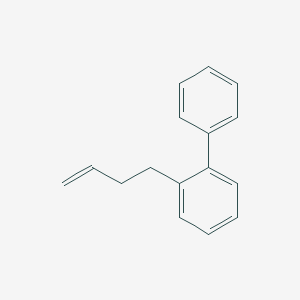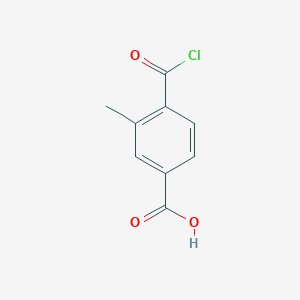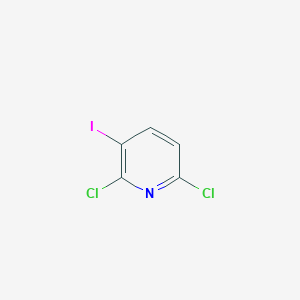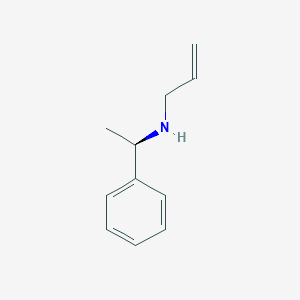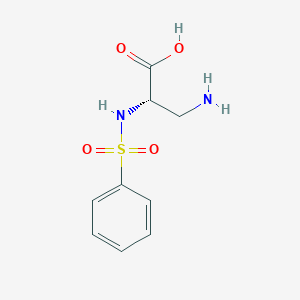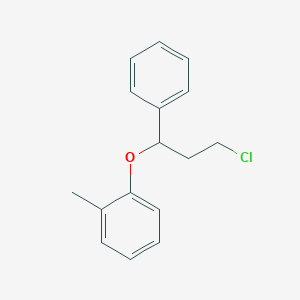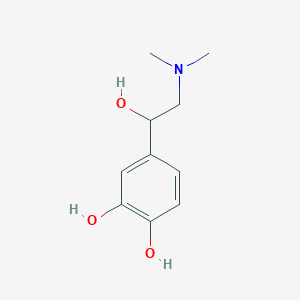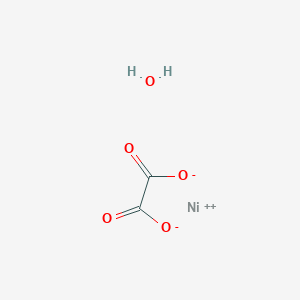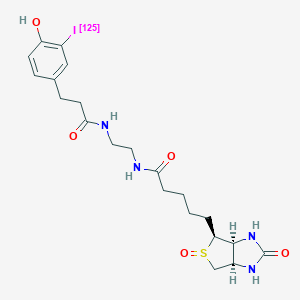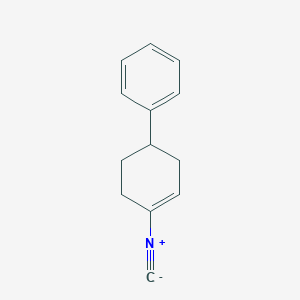
(4-Isocyano-cyclohex-3-enyl)-benzene
描述
(4-Isocyano-cyclohex-3-enyl)-benzene, also known as ICEB, is a chemical compound used in scientific research for its unique properties.
科学研究应用
(4-Isocyano-cyclohex-3-enyl)-benzene is used in scientific research for its ability to selectively bind to certain proteins and enzymes. It has been studied for its potential use in drug discovery and development, particularly in the field of cancer research. (4-Isocyano-cyclohex-3-enyl)-benzene has also been used in the study of protein-protein interactions and enzyme kinetics.
作用机制
(4-Isocyano-cyclohex-3-enyl)-benzene binds to proteins and enzymes through a process called covalent modification. It forms a covalent bond with the target protein or enzyme, altering its structure and function. This can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
(4-Isocyano-cyclohex-3-enyl)-benzene has been shown to inhibit the activity of certain enzymes, including proteases and kinases. This can lead to changes in cellular processes such as apoptosis and cell cycle regulation. (4-Isocyano-cyclohex-3-enyl)-benzene has also been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using (4-Isocyano-cyclohex-3-enyl)-benzene in lab experiments is its selectivity for certain proteins and enzymes. This allows for more precise targeting of cellular processes. However, (4-Isocyano-cyclohex-3-enyl)-benzene can also have off-target effects, leading to unintended consequences. Additionally, the covalent modification of proteins and enzymes can be irreversible, making it difficult to reverse the effects of (4-Isocyano-cyclohex-3-enyl)-benzene.
未来方向
There are several potential future directions for research involving (4-Isocyano-cyclohex-3-enyl)-benzene. One area of interest is the development of (4-Isocyano-cyclohex-3-enyl)-benzene-based drugs for the treatment of cancer and other diseases. (4-Isocyano-cyclohex-3-enyl)-benzene could also be used to study the role of specific proteins and enzymes in cellular processes. Additionally, further research is needed to better understand the mechanism of action of (4-Isocyano-cyclohex-3-enyl)-benzene and its potential side effects.
Conclusion
(4-Isocyano-cyclohex-3-enyl)-benzene is a chemical compound with unique properties that make it useful in scientific research. Its ability to selectively bind to certain proteins and enzymes has led to its use in drug discovery and development, as well as the study of cellular processes. While (4-Isocyano-cyclohex-3-enyl)-benzene has advantages for lab experiments, it also has limitations and potential side effects that need to be further studied. Future research may lead to the development of (4-Isocyano-cyclohex-3-enyl)-benzene-based drugs and a better understanding of its mechanism of action.
属性
IUPAC Name |
(4-isocyanocyclohex-3-en-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELZBCMFFALINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573360 | |
| Record name | 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isocyano-cyclohex-3-enyl)-benzene | |
CAS RN |
128798-39-0 | |
| Record name | (4-Isocyano-3-cyclohexen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128798-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)
